Fmoc-N-Me-Nle-OH
Übersicht
Beschreibung
Fmoc-N-Me-Nle-OH: N-α-Fmoc-N-α-methyl-L-norleucine , is a derivative of norleucine, an amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group, facilitating the stepwise construction of peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-N-Me-Nle-OH is widely used in the synthesis of peptides. It serves as a building block for introducing norleucine residues into peptides, which can be used to study protein structure and function .
Biology: In biological research, peptides containing this compound are used to investigate protein-protein interactions and enzyme-substrate relationships. These peptides can also be used as substrates for studying enzymatic activity .
Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides for medical imaging .
Wirkmechanismus
Target of Action
Fmoc-N-Me-Nle-OH, also known as Fmoc-N-methyl-L-norleucine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, where it acts as a protecting group .
Mode of Action
The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is peptide synthesis . The Fmoc group protects the amine during the coupling reactions, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed to yield the final peptide product .
Pharmacokinetics
Its bioavailability is determined by the efficiency of its reactions during peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, this compound allows for the controlled addition of amino acids, leading to the formation of peptides of significant size and complexity .
Action Environment
The action of this compound is influenced by several environmental factors. The efficiency of the Fmoc protection and deprotection reactions can be affected by the pH of the reaction environment . Additionally, the stability of this compound can be influenced by temperature, with recommended storage temperatures typically between 2-8°C .
Biochemische Analyse
Biochemical Properties
Fmoc-N-Me-Nle-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes and proteins during this process
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis . It is used as a protecting group for amines, preventing them from reacting until the appropriate step in the synthesis process . The Fmoc group is base-labile, meaning it can be removed by a base . This property is crucial for its role in peptide synthesis.
Temporal Effects in Laboratory Settings
This compound is stable under typical storage conditions (2-8°C)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Nle-OH typically involves the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of norleucine are reacted with Fmoc chloride in industrial reactors.
Methylation: The protected norleucine is methylated using industrial-scale methylation equipment.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Fmoc-N-Me-Nle-OH can undergo oxidation reactions, typically involving the oxidation of the side chain.
Reduction: Reduction reactions can be performed to reduce any oxidized side chains back to their original state.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives, restoring the original side chain.
Substitution Products: Peptides with the Fmoc group removed, allowing for further peptide elongation.
Vergleich Mit ähnlichen Verbindungen
Fmoc-N-Me-Leu-OH: Similar to Fmoc-N-Me-Nle-OH but with a leucine residue instead of norleucine.
Fmoc-N-Me-Ile-OH: Contains an isoleucine residue instead of norleucine.
Fmoc-N-Me-Ala-OH: Contains an alanine residue instead of norleucine.
Uniqueness: this compound is unique due to the presence of the norleucine residue, which imparts specific structural and functional properties to the peptides synthesized using this compound. The methylation of the nitrogen atom further enhances its stability and reactivity in peptide synthesis .
Biologische Aktivität
Fmoc-N-Me-Nle-OH , or N-α-Fmoc-N-α-methyl-L-norleucine, is a derivative of norleucine and plays a significant role in peptide synthesis. This compound is notable for its application in solid-phase peptide synthesis (SPPS), where it serves as a building block for peptides. Its unique structural features, including the N-methylation, influence the biological activity of the resulting peptides.
Chemical Structure :
- Molecular Formula : C₂₂H₂₅NO₄
- Molecular Weight : 367.45 g/mol
- CAS Number : 112883-42-8
The Fmoc group is a protecting group that facilitates the stepwise construction of peptides by protecting the amino group during synthesis. The methylation at the nitrogen atom introduces steric hindrance, which can significantly affect the conformation and biological activity of synthesized peptides.
Biochemical Pathways
This compound primarily participates in peptide synthesis through the following steps:
- Protection of Amino Group : The amino group of norleucine is protected using the Fmoc group.
- Methylation : The protected norleucine undergoes methylation using agents such as methyl iodide.
- Peptide Formation : The compound is incorporated into peptides, influencing their stability and activity .
Peptide Synthesis
This compound is extensively utilized in synthesizing peptides for various biological studies, including:
- Protein-Protein Interactions : Peptides containing this compound are used to investigate interactions between proteins, which are crucial for understanding cellular functions.
- Enzyme-Substrate Relationships : It serves as a substrate in studies aimed at elucidating enzyme mechanisms .
Therapeutic Potential
Peptides synthesized with this compound have potential therapeutic applications:
- Cancer Treatment : Some peptides exhibit anti-tumor properties and can be developed into peptide-based drugs targeting cancer cells.
- Infectious Diseases : Other synthesized peptides may have antiviral properties, contributing to therapeutic strategies against infections .
Case Studies and Research Findings
Several studies highlight the significance of this compound in peptide research:
Comparative Analysis with Similar Compounds
A comparison with other similar compounds reveals unique attributes of this compound:
Compound | Structure | Unique Features |
---|---|---|
Fmoc-N-Me-Leu-OH | Leucine residue | Less steric hindrance, potentially lower binding affinity. |
Fmoc-N-Me-Ile-OH | Isoleucine residue | Similar properties but different conformational dynamics. |
Fmoc-N-Me-Ala-OH | Alanine residue | Smaller side chain, less impact on peptide conformation. |
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZXDYZWHUAOEK-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427132 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-42-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.